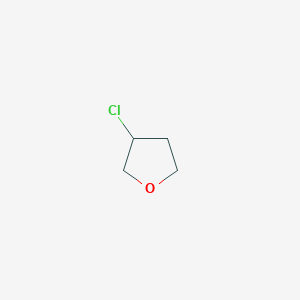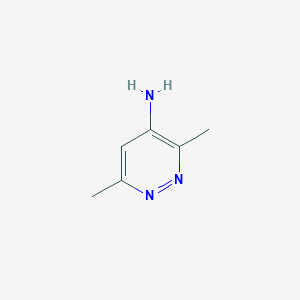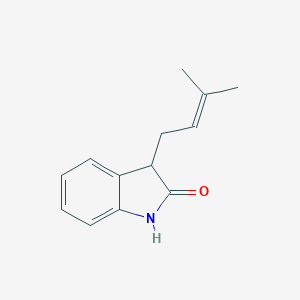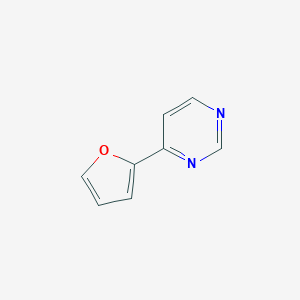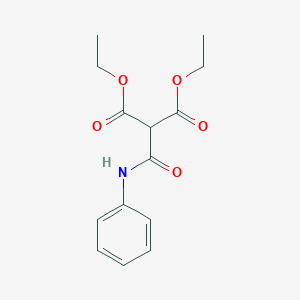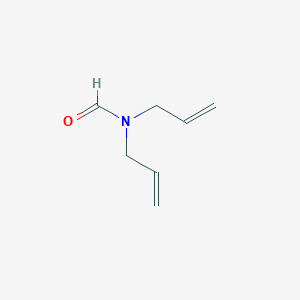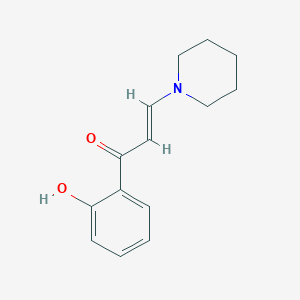
2'-Hydroxy-beta-piperidinoacrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Hydroxy-beta-piperidinoacrylophenone, also known as HPPH, is a photosensitizer that has been used in various scientific research applications. It is a derivative of porphyrin, which is a naturally occurring molecule that plays an essential role in biological processes such as oxygen transport and energy production. HPPH has been studied extensively due to its unique properties, including its ability to selectively target cancer cells and its potential use in photodynamic therapy (PDT).
Mechanism of Action
2'-Hydroxy-beta-piperidinoacrylophenone works by absorbing light energy and transferring it to molecular oxygen, which then produces reactive oxygen species that can damage cellular components such as DNA and proteins. The production of reactive oxygen species is localized to the area where 2'-Hydroxy-beta-piperidinoacrylophenone is present, allowing for selective targeting of cancer cells.
Biochemical and Physiological Effects:
2'-Hydroxy-beta-piperidinoacrylophenone has been shown to have minimal toxicity and low systemic absorption, making it a safe and effective photosensitizer for use in PDT. It has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2'-Hydroxy-beta-piperidinoacrylophenone in lab experiments is its ability to selectively target cancer cells, which can help to reduce the risk of damage to healthy cells. However, one limitation is its relatively low absorption in the red region of the light spectrum, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research involving 2'-Hydroxy-beta-piperidinoacrylophenone, including the development of new synthesis methods to improve yield and purity, the optimization of PDT protocols for maximum efficacy, and the exploration of new applications for 2'-Hydroxy-beta-piperidinoacrylophenone in areas such as imaging and drug delivery. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 2'-Hydroxy-beta-piperidinoacrylophenone in order to optimize its use in clinical settings.
Synthesis Methods
2'-Hydroxy-beta-piperidinoacrylophenone can be synthesized through a multi-step process that involves the conversion of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin into the desired product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
2'-Hydroxy-beta-piperidinoacrylophenone has been used in various scientific research applications, including cancer diagnosis and treatment. Its ability to selectively target cancer cells makes it a promising candidate for use in PDT, a non-invasive treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 2'-Hydroxy-beta-piperidinoacrylophenone has also been used in imaging studies to visualize tumors and monitor their response to treatment.
properties
CAS RN |
1084-62-4 |
|---|---|
Product Name |
2'-Hydroxy-beta-piperidinoacrylophenone |
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c16-13-7-3-2-6-12(13)14(17)8-11-15-9-4-1-5-10-15/h2-3,6-8,11,16H,1,4-5,9-10H2/b11-8+ |
InChI Key |
OLUVXOMUDPAZCL-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




